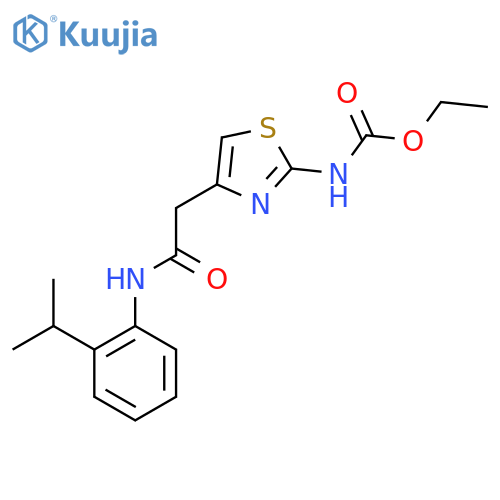

Cas no 952987-22-3 (ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate)

ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate

- F5011-0241

- ethyl N-[4-[2-oxo-2-(2-propan-2-ylanilino)ethyl]-1,3-thiazol-2-yl]carbamate

- ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate

- ethyl (4-(2-((2-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- 952987-22-3

- AKOS024488610

-

- インチ: 1S/C17H21N3O3S/c1-4-23-17(22)20-16-18-12(10-24-16)9-15(21)19-14-8-6-5-7-13(14)11(2)3/h5-8,10-11H,4,9H2,1-3H3,(H,19,21)(H,18,20,22)

- InChIKey: ZLFYNYSUZLCEJY-UHFFFAOYSA-N

- ほほえんだ: S1C(NC(=O)OCC)=NC(=C1)CC(NC1C=CC=CC=1C(C)C)=O

計算された属性

- せいみつぶんしりょう: 347.13036271g/mol

- どういたいしつりょう: 347.13036271g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 109Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5011-0241-15mg |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5011-0241-2μmol |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5011-0241-1mg |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5011-0241-20μmol |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5011-0241-4mg |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 4mg |

$66.0 | 2023-09-10 | ||

| Life Chemicals | F5011-0241-10mg |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5011-0241-5μmol |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5011-0241-2mg |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5011-0241-25mg |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5011-0241-5mg |

ethyl N-[4-({[2-(propan-2-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate |

952987-22-3 | 5mg |

$69.0 | 2023-09-10 |

ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate 関連文献

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

-

8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamateに関する追加情報

Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol-2-Ylcarbamate: A Comprehensive Overview

Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol-2-Ylcarbamate, identified by the CAS number 952987-22-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazole derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule incorporates a phenyl group substituted with a propan-2-yl moiety, further linked to a carbamoyl group and a thiazole ring. This combination of functional groups contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery, particularly in the development of anti-inflammatory, antifungal, and anticancer agents. Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol-2-Ylcarbamate has been investigated for its potential as a bioactive agent, with researchers exploring its ability to inhibit key enzymes involved in inflammatory pathways. The presence of the propan-2-yloxyphenyl group enhances the compound's lipophilicity, which is crucial for its absorption and bioavailability in biological systems.

The synthesis of this compound involves a multi-step process that includes the formation of the thiazole ring followed by subsequent functionalization. Researchers have optimized reaction conditions to improve yield and purity, employing techniques such as microwave-assisted synthesis and catalytic coupling reactions. These advancements have made it possible to scale up production for preclinical studies.

In terms of structural analysis, Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol-2-Ylcarbamate exhibits a rigid framework due to the thiazole ring system. This rigidity is essential for maintaining specific conformational geometries that are critical for molecular interactions with biological targets. Computational studies using molecular docking have revealed that the compound can bind effectively to proteins such as cyclooxygenase (COX)-1 and COX-2, which are key players in inflammation.

One of the most promising applications of this compound lies in its potential as an anticancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a high therapeutic index. The mechanism involves inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.

Furthermore, Ethyl N-4-{[2-(Propan-2-Yl)Phenylcarbamoyl]Methyl}-1,3-Thiazol

952987-22-3 (ethyl N-4-({2-(propan-2-yl)phenylcarbamoyl}methyl)-1,3-thiazol-2-ylcarbamate) 関連製品

- 26771-95-9(8-iso Prostaglandin F1.β.)

- 57642-05-4(1-(1H-Indol-3-Yl)-2-Iodo-Ethanone)

- 2098102-53-3(2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one)

- 457613-78-4([4-(4-tert-butoxycarbonylpiperazin-1-yl)phenyl]boronic acid)

- 1019581-96-4(2-fluoro-N-(pentan-2-yl)aniline)

- 1448027-19-7(5-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}thiophene-2-sulfonamide)

- 1342010-48-3(3-methanesulfinylcyclopentan-1-amine, Mixture of diastereomers)

- 1805166-07-7(6-Bromo-2-(difluoromethyl)-3-iodo-4-nitropyridine)

- 2551114-43-1(Methyl 1-amino-3-ethynylcyclobutane-1-carboxylate)

- 2228451-57-6(1-[2-(Dimethylamino)-1,3-thiazol-5-yl]-2,2-difluoroethan-1-ol)